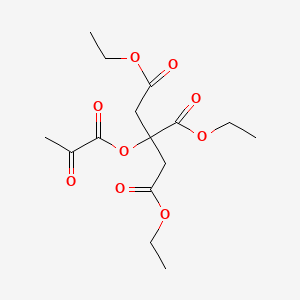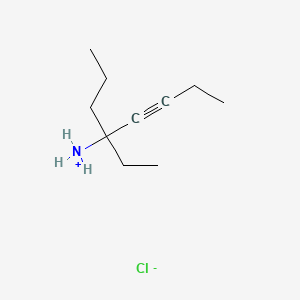
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate is a complex organic compound with significant potential in various scientific fields. This compound is known for its interaction with DNA, making it a valuable candidate in the development of chemotherapeutic agents .
Vorbereitungsmethoden
The synthesis of 9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate involves multiple steps, including the formation of the acridine moiety and its subsequent attachment to the nonanamide chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate has a wide range of scientific research applications. In chemistry, it is used as a probe for nucleic acids due to its ability to bind to DNA. In biology, it is studied for its potential as an inhibitor of topoisomerase I, making it a promising candidate for anticancer therapy. In medicine, it is being evaluated for its chemotherapeutic potential .
Wirkmechanismus
The compound exerts its effects primarily through its interaction with DNA. It binds to the minor groove of DNA, leading to partial intercalation. This binding disrupts the normal function of DNA, inhibiting the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the death of rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other acridine derivatives, such as 9-phenyl acridine and 4’-(9-Acridinylamino)methanesulfon-m-anisidide 9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate is unique due to its specific binding properties and its potential as a topoisomerase I inhibitor .
Eigenschaften
CAS-Nummer |
74039-07-9 |
|---|---|
Molekularformel |
C29H35N3O4S |
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
acridin-9-yl-[4-(9-amino-9-oxononyl)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C28H31N3O.CH4O3S/c29-27(32)16-6-4-2-1-3-5-11-21-17-19-22(20-18-21)30-28-23-12-7-9-14-25(23)31-26-15-10-8-13-24(26)28;1-5(2,3)4/h7-10,12-15,17-20H,1-6,11,16H2,(H2,29,32)(H,30,31);1H3,(H,2,3,4) |
InChI-Schlüssel |
NENWLHYFPKXSMD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



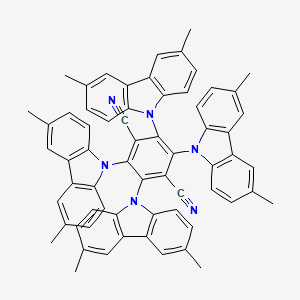
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
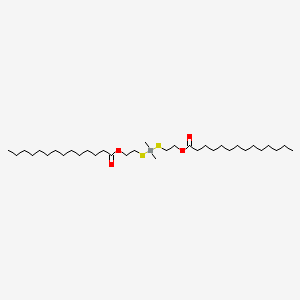
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)

![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
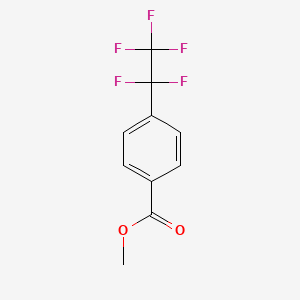


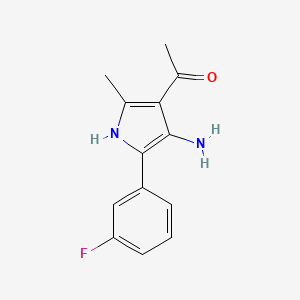
![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
